molecular formula C9H14N4O B14880546 (Z)-2-(dimethylamino)-N'-hydroxy-2-(pyridin-3-yl)acetimidamide

(Z)-2-(dimethylamino)-N'-hydroxy-2-(pyridin-3-yl)acetimidamide

Cat. No.: B14880546
M. Wt: 194.23 g/mol
InChI Key: SBEDUQCAISBJAK-UHFFFAOYSA-N
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Description

(Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-3-yl)acetimidamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group, a hydroxy group, and a pyridinyl group attached to an acetimidamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-3-yl)acetimidamide typically involves the reaction of pyridin-3-yl acetic acid derivatives with dimethylamine and hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-3-yl)acetimidamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial production methods may also involve additional purification steps, such as crystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-3-yl)acetimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

(Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-3-yl)acetimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-3-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-3-yl)acetimidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(dimethylamino)-N'-hydroxy-2-pyridin-3-ylethanimidamide

InChI

InChI=1S/C9H14N4O/c1-13(2)8(9(10)12-14)7-4-3-5-11-6-7/h3-6,8,14H,1-2H3,(H2,10,12)

InChI Key

SBEDUQCAISBJAK-UHFFFAOYSA-N

Isomeric SMILES

CN(C)C(C1=CN=CC=C1)/C(=N/O)/N

Canonical SMILES

CN(C)C(C1=CN=CC=C1)C(=NO)N

Origin of Product

United States

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